Product packaging for 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol(Cat. No.:CAS No. 1408229-29-7)

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol

Cat. No.: B2974936
CAS No.: 1408229-29-7
M. Wt: 243.35
InChI Key: WHNOLOCULOSWCX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification and Significance within the Piperidine (B6355638) Scaffold Family

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol is classified as a highly functionalized piperidine derivative. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.com Its prevalence is a testament to its favorable physicochemical properties, which can enhance the pharmacological profile of a drug candidate.

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility has led to its incorporation into drugs across numerous therapeutic areas. The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. ucd.iersc.orgnih.gov

The significance of the piperidine scaffold can be summarized in the following key areas:

Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can influence a compound's solubility, lipophilicity, and ability to cross biological membranes.

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with the binding sites of proteins and enzymes. This can lead to increased potency and selectivity for the desired biological target.

Improvement of Pharmacokinetic Properties: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate can often be improved by the incorporation of a piperidine moiety.

The specific substitution pattern of this compound, featuring a benzyl (B1604629) group on the nitrogen and an exocyclic double bond, further expands its potential for chemical modification and biological activity.

Table 1: General Properties of this compound

Property Value
CAS Number 1408229-29-7
Molecular Formula C₁₆H₂₁NO
Molecular Weight 243.34 g/mol

Importance of Dienyl Alcohol Moieties in Synthetic Chemistry

The dienyl alcohol moiety is a valuable functional group in organic synthesis, offering a rich platform for a variety of chemical transformations. Dienyl alcohols are characterized by the presence of a hydroxyl group attached to a carbon chain containing two double bonds. This arrangement of functional groups imparts unique reactivity, making them versatile precursors for the synthesis of complex molecules, including many natural products. organic-chemistry.orgnih.govacs.org

The importance of dienyl alcohols in synthetic chemistry stems from several key aspects of their reactivity:

Participation in Cycloaddition Reactions: The conjugated diene system can readily participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgwikipedia.orgresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the rapid construction of six-membered rings with a high degree of stereocontrol, a common feature in many biologically active compounds. researchgate.net

Role in Transition Metal-Catalyzed Reactions: Dienyl alcohols are excellent substrates for a variety of transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions, such as cross-coupling and ene-type reactions, can be used to form new carbon-carbon and carbon-heteroatom bonds with high selectivity. acs.orgacs.orgnih.govmit.eduyoutube.com The hydroxyl group can also act as a directing group, influencing the regioselectivity of these transformations.

Precursors to Diverse Functional Groups: The alcohol and diene functionalities can be independently or concertedly transformed into a wide range of other functional groups. The alcohol can be oxidized to aldehydes or ketones, or converted to leaving groups for substitution reactions. The diene can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.

The presence of the dienyl alcohol moiety in this compound therefore opens up a multitude of possibilities for its elaboration into more complex and potentially bioactive molecules.

Table 2: Key Reactions of Dienyl Alcohol Moieties

Reaction Type Description
Diels-Alder Reaction A [4+2] cycloaddition between the conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgacs.org
Palladium-Catalyzed Coupling Reactions such as Suzuki, Heck, and Sonogashira couplings to form new C-C bonds. youtube.com
Ene-Type Reactions Palladium-catalyzed reaction of aldehydes with the diene to form dienyl homoallyl alcohols. acs.orgacs.org
Oxidation Conversion of the primary alcohol to an aldehyde or carboxylic acid.
Hydrogenation Selective reduction of one or both double bonds of the diene system.

Research Landscape and Emerging Interest in the this compound Framework

While specific research focused solely on this compound appears to be limited at present, the combination of the piperidine scaffold and the dienyl alcohol moiety within a single molecule places it at the intersection of several active areas of chemical research. The emerging interest in this framework can be inferred from the extensive and ongoing research into its constituent parts and structurally related compounds.

The synthesis of highly substituted and functionalized piperidines is a major focus in synthetic organic chemistry, driven by the demand for new drug candidates with improved properties. researchgate.net A variety of synthetic strategies have been developed to access these complex structures, including multicomponent reactions and catalytic C-H functionalization. ucd.iersc.org

Simultaneously, the development of novel synthetic methods utilizing dienyl alcohols continues to be an area of significant interest. The ability to control the regio- and stereoselectivity of reactions involving dienes is crucial for the efficient synthesis of complex natural products. organic-chemistry.orgnih.govacs.orgresearchgate.net

The this compound framework can be envisioned as a versatile synthetic intermediate with the potential for diversification at multiple points. The benzyl group can be removed or replaced, the piperidine ring can be further functionalized, and the dienyl alcohol moiety can undergo a wide range of transformations. This modularity makes it an attractive starting material for the construction of libraries of diverse compounds for biological screening.

Given the established biological importance of piperidine-containing molecules and the synthetic versatility of dienyl alcohols, it is anticipated that research into frameworks such as this compound will continue to grow. The exploration of the synthesis and reactivity of this and related compounds could lead to the discovery of new bioactive molecules and the development of novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B2974936 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol CAS No. 1408229-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(1-benzylpiperidin-4-ylidene)but-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-8,18H,9-14H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOLOCULOSWCX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC=CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1=C/C=C/CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Functionalization, and Structural Diversification of 4 1 Benzyl 4 Piperidylidene 2 Buten 1 Ol

Chemical Transformations of the Primary Alcohol Functionality

The primary alcohol group in 4-(1-benzyl-4-piperidylidene)-2-buten-1-ol is a prime site for functionalization. Standard organic transformations can be readily applied to modify this hydroxyl group, leading to a variety of derivatives with altered physicochemical properties.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. For instance, treatment with mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) would be expected to yield the corresponding aldehyde, 4-(1-benzyl-4-piperidylidene)-2-butenal. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the carboxylic acid, 4-(1-benzyl-4-piperidylidene)-2-butenoic acid.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. This allows for the introduction of a wide array of acyl groups. Similarly, etherification, for example, through the Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide, can be employed to introduce different alkyl or aryl ether moieties.

Transformation Reagent(s) Expected Product
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)4-(1-Benzyl-4-piperidylidene)-2-butenal
Oxidation (to carboxylic acid)Potassium permanganate (KMnO4)4-(1-Benzyl-4-piperidylidene)-2-butenoic acid
EsterificationAcetic anhydride, pyridine4-(1-Benzyl-4-piperidylidene)-2-buten-1-yl acetate
EtherificationSodium hydride (NaH), Methyl iodide (CH3I)1-Methoxy-4-(1-benzyl-4-piperidylidene)-2-butene

Reactions Involving the Conjugated Diene System

The conjugated diene system in this compound is susceptible to various addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by kinetic and thermodynamic control. scribd.comlibretexts.orgpharmaguideline.com

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HBr, HCl), to conjugated dienes can result in both 1,2- and 1,4-addition products. masterorganicchemistry.com At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-adduct. libretexts.orgyoutube.com At higher temperatures, thermodynamic control predominates, leading to the more stable 1,4-adduct. libretexts.orgmasterorganicchemistry.com For example, the reaction with HBr would likely yield a mixture of 3-bromo-4-(1-benzyl-4-piperidylidene)but-1-ene (1,2-adduct) and 1-bromo-4-(1-benzyl-4-piperidylidene)but-2-ene (1,4-adduct).

Diels-Alder Reaction: The conjugated diene can participate as the diene component in Diels-Alder reactions with various dienophiles. This [4+2] cycloaddition reaction would lead to the formation of a new six-membered ring, significantly increasing the structural complexity of the molecule. The reactivity of the diene in this context would be influenced by the electronic nature of the dienophile.

Reaction Reagent(s) Potential Product(s) Control
HydrohalogenationHBr3-Bromo-4-(1-benzyl-4-piperidylidene)but-1-eneKinetic (low temp)
HydrohalogenationHBr1-Bromo-4-(1-benzyl-4-piperidylidene)but-2-eneThermodynamic (high temp)
Diels-AlderMaleic anhydrideCycloaddition adductN/A

Electrophilic and Nucleophilic Modifications of the Piperidine (B6355638) Core

The piperidine ring, specifically the tertiary nitrogen atom, offers another site for chemical modification.

N-Dealkylation and N-Acylation: The N-benzyl group can be removed through various dealkylation procedures, such as catalytic hydrogenation, to yield the secondary amine. This secondary amine can then be reacted with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides would produce N-acyl derivatives.

N-Alkylation: The nitrogen atom of the debenzylated piperidine can also undergo N-alkylation with different alkyl halides to introduce new substituents at the nitrogen position. This allows for the synthesis of a library of compounds with diverse N-substituents.

Modifications at other positions of the piperidine ring are less straightforward and would likely require more complex multi-step synthetic sequences, potentially involving ring-opening and closing strategies or the use of organometallic reagents. researchgate.net

Synthesis and Characterization of Novel Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound is crucial for exploring its structure-activity relationships in various contexts.

N-Substituent Expected Effect on Nitrogen Basicity
MethylIncrease
Benzyl (B1604629)Neutral (relative to H)
BenzoylDecrease
p-MethoxybenzylIncrease
p-NitrobenzylDecrease

Peripheral derivatization involves modifying the extremities of the molecule to probe the structural requirements for specific interactions. For the title compound, this could involve:

Modification of the Benzyl Group: Introducing substituents onto the phenyl ring of the N-benzyl group.

Derivatization of the Hydroxyl Group: As discussed in section 3.1, converting the alcohol to esters, ethers, or other functional groups.

Modification of the Butenyl Chain: Introducing substituents along the four-carbon chain, although this would likely require a de novo synthesis of the modified side chain prior to its attachment to the piperidine core.

These derivatizations would lead to a diverse library of compounds, allowing for a comprehensive exploration of the chemical space around the this compound scaffold. The synthesis and characterization of these novel derivatives would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 1 Benzyl 4 Piperidylidene 2 Buten 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the butenol (B1619263) side chain can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. For this compound, distinct signals corresponding to the benzyl (B1604629) group, the piperidylidene ring, and the butenol side chain are expected. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning protons that are close in chemical shift and for determining through-space proximity to confirm stereochemical arrangements, particularly the E/Z configuration of the double bond. nih.govwordpress.comipb.pt

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show characteristic signals for the aromatic carbons of the benzyl group, the sp² hybridized carbons of the piperidylidene and butenylidene double bonds, the sp³ hybridized carbons of the piperidine (B6355638) ring, and the carbon bearing the hydroxyl group. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, which solidifies the complete structural assignment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts Predicted values are based on the analysis of similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Benzyl)7.20 - 7.40Multiplet5H
Olefinic (CH=CH)5.60 - 5.90Multiplet2H
Allylic (CH₂OH)4.10 - 4.20Doublet2H
Benzyl (CH₂)3.50 - 3.60Singlet2H
Piperidylidene (ring CH₂)2.40 - 2.60Multiplet8H
Hydroxyl (OH)1.50 - 2.50Broad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts Predicted values are based on the analysis of similar structural motifs.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (Quaternary)138 - 140
Aromatic (CH)127 - 130
Olefinic (C=C)125 - 135
Piperidylidene (C=C)120 - 140
Allylic (CH₂OH)60 - 65
Benzyl (CH₂)62 - 64
Piperidylidene (ring CH₂)50 - 55
Piperidylidene (ring CH₂)30 - 40

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular mass of 243.34 Da.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition, C₁₆H₂₁NO. Further fragmentation analysis (MS/MS) using techniques like Collision-Induced Dissociation (CID) reveals characteristic bond cleavages. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion at m/z 91, a hallmark of benzyl groups. libretexts.org

Loss of a water molecule (H₂O, 18 Da) from the alcohol functional group. libretexts.org

Cleavage of the butenol side chain. libretexts.org

Fragmentation of the piperidine ring.

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of the major structural units. libretexts.orgnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Based on common fragmentation rules for the functional groups present.

m/z (Mass/Charge Ratio) Predicted Fragment Identity Fragmentation Pathway
244[M+H]⁺Protonated Molecular Ion
226[M+H - H₂O]⁺Loss of water from the alcohol
173[C₁₂H₁₃N]⁺Cleavage of the C-C bond of the butenol side chain
91[C₇H₇]⁺Tropylium ion from cleavage of the benzyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. kurouskilab.com These methods are complementary and provide characteristic signals for different molecular vibrations.

IR Spectroscopy : The IR spectrum would display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. researchgate.net Aliphatic C-H stretching vibrations from the piperidine and benzyl methylene (B1212753) groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches are expected just above 3000 cm⁻¹. theaic.org A key absorption around 1640-1680 cm⁻¹ would correspond to the C=C stretching of the alkene and the piperidylidene double bond.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. It would provide strong signals for the C=C double bond stretching vibrations (around 1600-1680 cm⁻¹) and the aromatic ring stretching of the benzyl group. nih.gov The symmetric C-H stretching vibrations would also be prominent. The complementarity of IR and Raman is useful; for instance, the O-H stretch, which is strong in IR, is typically weak in Raman spectra. scispace.com

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
AlcoholO-H Stretch3200-3600 (Broad)Weak
Aromatic/OlefinicC-H Stretch3000-31003000-3100
AliphaticC-H Stretch2850-29602850-2960
Alkene/PiperidylideneC=C Stretch1640-16801640-1680 (Strong)
Benzyl RingC=C Stretch1450-16001450-1600 (Strong)
AlcoholC-O Stretch1050-1150Weak

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound. Using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid), a single sharp peak in the chromatogram indicates a high degree of purity. nih.govmdpi.com A photodiode array (PDA) detector can simultaneously record the UV spectrum of the peak, providing additional evidence of its identity and homogeneity. The presence of cis/trans isomers could potentially be resolved with careful method development. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While the compound's polarity and thermal stability must be considered, GC-MS can also be used for purity analysis. researchgate.net The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The retention time from the GC provides purity information, while the mass spectrum from the MS detector confirms the identity of the peak. This technique is highly effective for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like benzyl chloride or toluene. researchgate.net

By integrating the data from these diverse and powerful analytical techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure, stereochemistry, and purity level with a high degree of confidence.

Computational Chemistry and Theoretical Investigations of 4 1 Benzyl 4 Piperidylidene 2 Buten 1 Ol

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nubakery.orgmdpi.com For a flexible molecule like 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol, this involves a conformational analysis to identify the lowest energy conformers.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net The bulky benzyl (B1604629) group attached to the nitrogen atom can exist in either an axial or equatorial position. Computational studies on N-substituted piperidines often show a preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions. acs.org

The exocyclic double bond introduces rigidity and potential for allylic strain, which is a steric interaction between a substituent on one end of the double bond and an allylic substituent on the other. wikipedia.orgnih.gov The conformation of the 2-buten-1-ol side chain will be influenced by the need to minimize these steric clashes. The orientation of the hydroxyl group is also crucial, as it can participate in intramolecular hydrogen bonding, further stabilizing certain conformations.

Density Functional Theory (DFT) is a common method for geometry optimization. researchgate.netresearchgate.net A typical calculation might employ the B3LYP functional with a basis set like 6-311++G(d,p), which has been shown to provide reliable geometries for piperidine derivatives. researchgate.net The results of such a calculation would provide key geometrical parameters.

Table 1: Predicted Geometrical Parameters for Key Structural Fragments of this compound based on Analogous Systems

ParameterFragmentPredicted Value
Bond Length (Å)C-N (piperidine ring)~1.47
Bond Length (Å)C-C (piperidine ring)~1.53
Bond Length (Å)C=C (exocyclic)~1.34
Bond Angle (°)C-N-C (piperidine ring)~112
Bond Angle (°)C-C-C (piperidine ring)~111
Dihedral Angle (°)C-C-N-C (benzyl group)Variable (rotation)

Note: These values are illustrative and based on computational studies of similar N-benzylpiperidine and piperidylidene structures.

Electronic Structure Calculations and Reactivity Predictions

Once the optimized geometry is obtained, electronic structure calculations can reveal details about the molecule's reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.netirjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the benzyl ring and the double bond, while the LUMO may be distributed over the butenol (B1619263) side chain. DFT calculations can precisely map these orbitals. researchgate.net

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. sparkle.pro.br Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this molecule, the oxygen of the hydroxyl group and the nitrogen of the piperidine ring are expected to be regions of negative potential.

Table 2: Illustrative Electronic Properties for a Benzylpiperidine Derivative

PropertyDescriptionTypical Calculated Value
HOMO EnergyHighest Occupied Molecular Orbital Energy~ -6.0 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy~ -0.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 5.5 eV
Dipole MomentMeasure of molecular polarity~ 2.0 - 3.0 Debye

Note: These values are based on DFT calculations for analogous benzylpiperidine structures and serve as an example.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com This is particularly useful in drug discovery for predicting the activity of new molecules based on a library of known compounds. tandfonline.comresearchgate.net

For a library of compounds including this compound, a QSAR study would involve several steps:

Data Set Preparation: A collection of piperidine derivatives with experimentally measured biological activity (e.g., as acetylcholinesterase inhibitors) is assembled. nih.govnih.govnih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular branching and size
ElectronicDipole MomentPolarity and charge distribution
GeometricMolecular Surface AreaMolecular size and shape
ConstitutionalNumber of Rotatable BondsMolecular flexibility

QSAR models for piperidine derivatives have been successfully developed for various biological targets, highlighting the importance of steric, electronic, and hydrophobic properties for their activity. medium.com

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds. rsc.orgresearchgate.net

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. chemicalbook.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of these chemical shifts. researchgate.net For this compound, computational predictions could help assign the signals for the piperidine ring protons and carbons, as well as those in the complex side chain.

Infrared Spectroscopy: IR spectra are determined by the vibrational frequencies of a molecule's bonds. numberanalytics.comdiva-portal.org Frequency calculations using DFT can predict the positions and intensities of the absorption bands. For the target molecule, characteristic vibrational modes would include the O-H stretch of the alcohol, C=C stretching of the double bond and the aromatic ring, and C-N stretching of the piperidine ring. youtube.comchemicalbook.com

Table 4: Predicted Characteristic IR Frequencies and ¹³C NMR Chemical Shifts for Structural Fragments of this compound

SpectroscopyFunctional GroupPredicted Value
IR Frequency (cm⁻¹)O-H stretch (alcohol)~3400-3600
IR Frequency (cm⁻¹)C=C stretch (alkene)~1640-1680
IR Frequency (cm⁻¹)C-N stretch (amine)~1000-1250
¹³C NMR Shift (ppm)Piperidine C2/C6~50-60
¹³C NMR Shift (ppm)Piperidine C3/C5~25-35
¹³C NMR Shift (ppm)Piperidine C4 (sp²)~120-140

Note: These are typical ranges for the respective functional groups and may vary based on the specific molecular environment.

Strategic Applications of 4 1 Benzyl 4 Piperidylidene 2 Buten 1 Ol As a Chemical Intermediate in Synthetic Organic Chemistry

Precursor in the Multistep Synthesis of Complex Molecular Architectures

There is a notable absence of published research detailing the use of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol as a key intermediate in the multistep synthesis of complex molecules. While theoretically, the allylic alcohol and the vinylidene moieties present in the molecule could serve as handles for a variety of chemical transformations, such as epoxidation, dihydroxylation, or cross-coupling reactions, these potential synthetic pathways have not been documented in the context of this specific compound. The piperidine (B6355638) core is a privileged scaffold in medicinal chemistry, and its derivatives are often sought after. However, the synthetic community has yet to report the application of this particular butenol-substituted piperidylidene in the construction of intricate molecular frameworks.

Development of New Reaction Methodologies Utilizing the Unique Structural Features of the Compound

The unique structural features of this compound, namely the exocyclic alkene and the primary allylic alcohol, could potentially be exploited for the development of novel synthetic methodologies. For instance, the conjugated system could participate in various cycloaddition reactions, and the allylic alcohol could be a substrate for stereoselective transformations. Despite this potential, a review of current chemical literature does not yield any studies focused on developing new reaction protocols that capitalize on the specific reactivity of this compound. The exploration of its utility in areas such as asymmetric catalysis or novel cyclization strategies remains an open field for investigation.

Role in Academic Research for Probing Chemical Reactivity and Catalysis

In academic settings, compounds with unique structural motifs are often used as probes to understand fundamental principles of chemical reactivity and to test the efficacy of new catalytic systems. The combination of the piperidine ring, the exocyclic double bond, and the allylic alcohol in this compound could make it an interesting substrate for such studies. However, there is no evidence in the current body of scientific literature to suggest that it has been employed for these purposes. Its potential as a model substrate for studying the mechanisms of reactions involving allylic systems or for testing new catalysts for transformations of exocyclic alkenes has not been realized.

Future Directions in the Synthetic Utility of this compound

Given the lack of existing research, the future directions for the synthetic utility of this compound are entirely speculative. Potential avenues of exploration could include its use as a building block for the synthesis of novel spirocyclic compounds, where the exocyclic double bond could be a key reactive site. Furthermore, its application in diversity-oriented synthesis to generate libraries of piperidine-containing compounds for biological screening could be a fruitful area of research. The development of efficient and scalable synthetic routes to this compound would be a necessary first step to enable such investigations. Until such foundational work is undertaken, the full synthetic potential of this compound will remain unknown.

Q & A

Q. What synthetic routes are recommended for preparing 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol?

  • Methodology : The synthesis typically involves constructing the piperidylidene core followed by introducing the benzyl and 2-buten-1-ol moieties. A plausible route includes:

Piperidine Ring Formation : Use a cyclization reaction, such as the condensation of a diketone with an amine, to form the piperidine backbone.

Benzylation : React the piperidine intermediate with benzyl chloride or bromide under basic conditions (e.g., NaH or K₂CO₃) to introduce the benzyl group at position 1.

Butenol Functionalization : Introduce the 2-buten-1-ol group via a nucleophilic addition or coupling reaction. For example, a Grignard reagent (e.g., CH₂=CHCH₂MgBr) could be used to add the allylic alcohol moiety.
Key Considerations : Protect hydroxyl groups during reactive steps (e.g., using tert-butyldimethylsilyl (TBS) ethers) to prevent side reactions .

Q. How can the structure and purity of this compound be confirmed?

  • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the piperidylidene ring, benzyl substituents, and butenol group. For example, the double bond in 2-buten-1-ol will show characteristic splitting patterns (~δ 5-6 ppm for vinyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the structure .
  • Gas Chromatography (GC) : Optimize separation using a water stationary phase with 0.5 M AgNO₃ to resolve 2-buten-1-ol from similar alcohols (retention time ~12 min under 25°C conditions) .

Q. What stability and storage conditions are critical for this compound?

  • Stability : The compound is stable under inert atmospheres (N₂ or Ar) but may degrade via oxidation of the allylic alcohol or hydrolysis of the piperidylidene ring.
  • Storage : Store in airtight containers at –20°C, away from moisture and light. Use desiccants (e.g., silica gel) to maintain dryness .

Advanced Research Questions

Q. How can stereochemical control of the piperidylidene moiety be achieved during synthesis?

  • Methodology :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes) during cyclization to induce enantioselectivity in the piperidine ring.
  • Stereoselective Functionalization : Use chiral auxiliaries or directing groups to control the addition of substituents. For example, a Sharpless epoxidation could be adapted to functionalize the butenol group with defined stereochemistry .
    • Validation : Analyze enantiomeric excess via chiral HPLC or polarimetry .

Q. What analytical methods optimize separation of this compound from reaction by-products?

  • GC Optimization :
  • Column : Use a 2 m water stationary phase column coated with 0.5 M AgNO₃ to enhance selectivity for unsaturated alcohols like 2-buten-1-ol.
  • Conditions : Operate at 25°C with a flow rate of 1.2 mL/min. The addition of Ag⁺ ions increases retention of polar unsaturated compounds, improving resolution from saturated alcohols (e.g., 1-butanol) .
    • HPLC : Pair a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) for preparative purification.

Q. How can the butenol moiety be functionalized for medicinal chemistry applications?

  • Functionalization Strategies :
  • Epoxidation : React with hydrogen peroxide (30 wt%) over Ti-MCM-41 catalysts at 20–120°C to form 2,3-epoxybutan-1-ol derivatives, which are precursors for β-lactam antibiotics .
  • Oxidation : Use KMnO₄ in acidic conditions to convert the allylic alcohol to a ketone or carboxylic acid.
  • Conjugation : Perform Mitsunobu reactions to link the alcohol to pharmacophores (e.g., sulfonamides) using DIAD/TPP .
    • Monitoring : Track reaction progress via TLC or HPLC, and characterize products using HRMS and 2D NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.